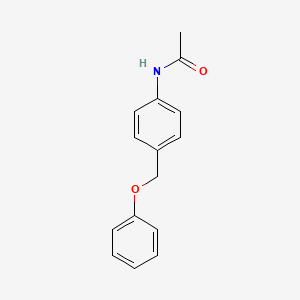
N-(4-(Phenoxymethyl)phenyl)acetamide
Vue d'ensemble
Description
N-(4-(Phenoxymethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(Phenoxymethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(Phenoxymethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity in Plants
- N-aryl-3-phenoxymethyl-4-phenyl-4H-l,2,4-triazol-5-ylsulfanyl acetamides, a related compound to N-(4-(Phenoxymethyl)phenyl)acetamide, showed effects on plant roots and inhibited plant stem growth at various concentrations (Hu Yu-sen, 2009).
Metallophthalocyanines Synthesis
- N-(4-(3,4-dicyanophenoxy)phenyl)acetamide was used in the synthesis of zinc(II), magnesium(II), and nickel(II) phthalocyanines, showing improved solubility compared to unsubstituted phthalocyanines (M. Ağırtaş & M. S. İzgi, 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- 2-(Substituted phenoxy) Acetamide derivatives exhibited potential anticancer, anti-inflammatory, and analgesic activities, with certain compounds showing notable effectiveness (P. Rani, D. Pal, R. Hegde & S. R. Hashim, 2014).
Chemoselective Acetylation in Antimalarial Drug Synthesis
- N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, was synthesized through chemoselective acetylation, highlighting its role in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).
β3-Adrenergic Receptor Agonists for Obesity and Diabetes
- N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety were investigated as human β3-adrenergic receptor agonists, potentially useful for obesity and type 2 diabetes treatment (T. Maruyama et al., 2012).
Evaluation of Electronic and Biological Interactions
- N-[4-(Ethylsulfamoyl)phenyl]acetamide's structural, electron behavior, and biological properties were studied, highlighting its potential in pharmaceutical research (G. Bharathy et al., 2021).
Anti-Arthritic and Anti-Inflammatory Activities
- N-(2-hydroxy phenyl) acetamide showed promising anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats (Huma Jawed, S. U. A. Shah, S. Jamall & S. Simjee, 2010).
Cytotoxic, Anti-Inflammatory, Analgesic, and Antipyretic Properties
- Acetamide derivatives were synthesized and found to possess cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, comparable with standard drugs (P. Rani, D. Pal, R. Hegde & S. R. Hashim, 2016).
Propriétés
IUPAC Name |
N-[4-(phenoxymethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBBCWSEPBWRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Phenoxymethyl)phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



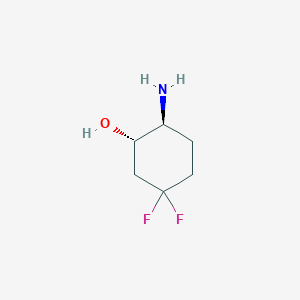
![Methyl 2-([(tert-butoxy)carbonyl]amino)-3-(2,5-difluorophenyl)propanoate](/img/structure/B8104946.png)
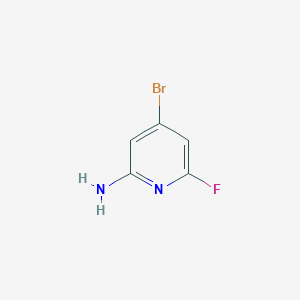

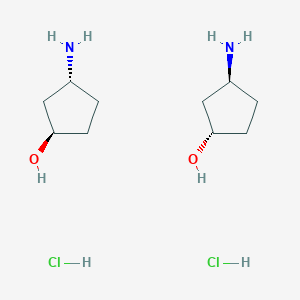
![3-(Thiophen-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8104968.png)
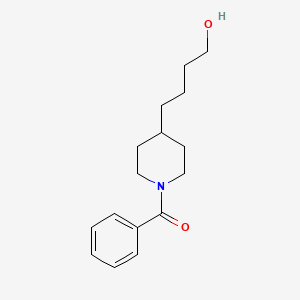
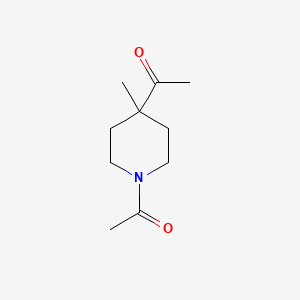
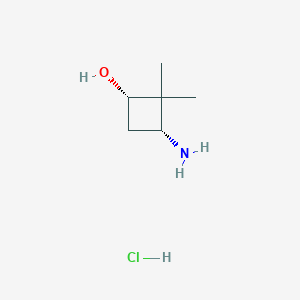
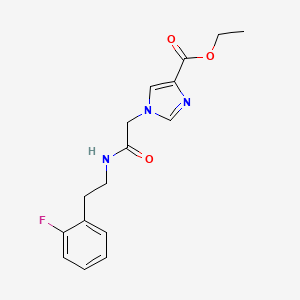

![2-[2-[(Di-tert-butoxycarbonyl)amino]ethyl]-4,5-bis(ethoxymethoxy)iodobenzene](/img/structure/B8105011.png)
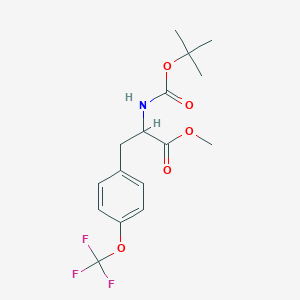
![6-chloro-3-cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105037.png)